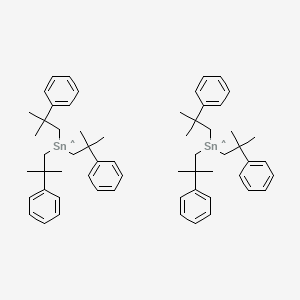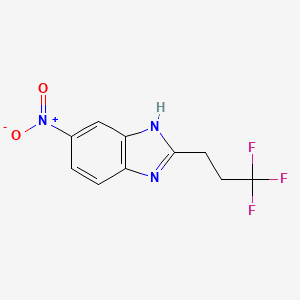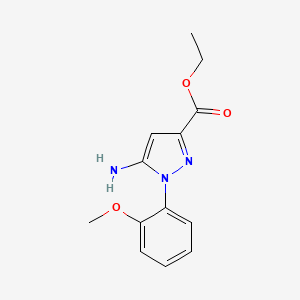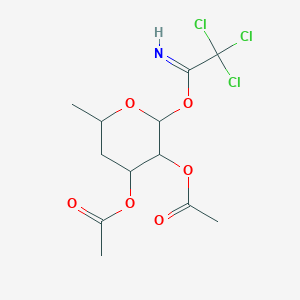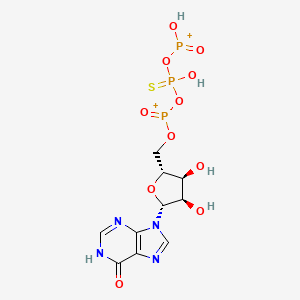
Inosine 5'-(trihydrogendiphosphate), P'-anhydride with phosphorothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves complex chemical reactions.
化学反应分析
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. the compound’s structure suggests that it can participate in reactions typical of nucleotides and phosphorothioates, leading to the formation of various products depending on the reaction conditions .
科学研究应用
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid has several scientific research applications:
作用机制
The mechanism of action of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid involves its interaction with molecular targets and pathways related to nucleotides. The compound’s phosphorothioate group allows it to mimic natural nucleotides while exhibiting resistance to enzymatic degradation. This property makes it useful in studying nucleotide-related processes and developing nucleotide-based therapeutics .
相似化合物的比较
Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid can be compared to other nucleotide analogs, such as:
Adenosine 5’-[γ-thio]triphosphate: A stable analog of ATP used in various biochemical studies.
Guanosine 5’-[γ-thio]triphosphate: A GTP analog used to study G-protein-coupled receptor signaling.
Inosine 5’-triphosphate: Another inosine nucleotide analog used in enzymatic studies.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of Inosine 5’-(trihydrogendiphosphate), P’-anhydride with phosphorothioic acid in research settings.
属性
分子式 |
C10H13N4O11P3S+2 |
|---|---|
分子量 |
490.22 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphinothioyl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H11N4O11P3S/c15-6-4(1-22-27(20)25-28(21,29)24-26(18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H-2,11,12,17,18,19,21,29)/p+2/t4-,6-,7-,10-,28?/m1/s1 |
InChI 键 |
ZWWJGBYSIACIBG-ALTRSKMRSA-P |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[P+](=O)OP(=S)(O)O[P+](=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






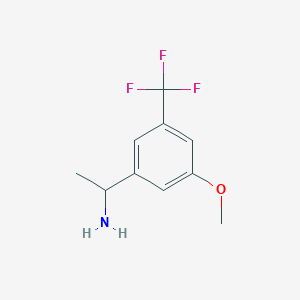
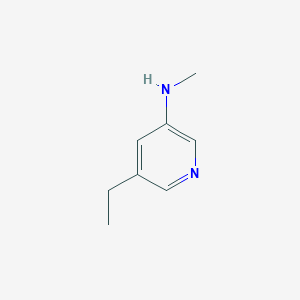
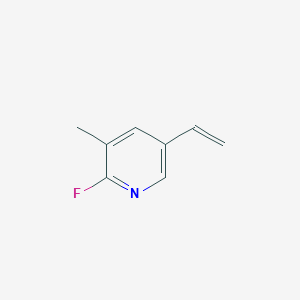
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
